Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-
Description
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a structurally complex heterocyclic compound featuring a fused benzene-thiophene core with a ketone at the 3-position. The (2Z)-configuration indicates a Z-stereochemistry at the methylene bridge linking the 4-methoxyphenyl substituent to the benzothiophenone scaffold. The 4-methoxy group contributes electron-donating effects, enhancing the compound’s aromatic stability and influencing its electronic properties .
This compound is synthesized via organometallic cross-coupling or condensation reactions. For example, in , a related derivative (1-C) was prepared through a palladium-catalyzed Suzuki reaction under nitrogen, yielding 40% after purification . The methoxy substituent improves solubility in organic solvents and may modulate biological activity by altering lipophilicity .
Properties
Molecular Formula |
C16H12O2S |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10- |
InChI Key |
DTKZJSCQDPXIJP-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A palladium-catalyzed approach, adapted from the synthesis of benzothiophene-3-carboxylic esters, offers a viable pathway. The target compound’s ketone group at the 3-position suggests carbonylative cyclization as a key step. Starting from 2-iodothiophenol derivatives, a PdI₂/KI system under carbon monoxide (CO) pressure could facilitate cyclization. For instance, methyl(2-(phenylethynyl)phenyl)sulfane undergoes carbonylative cyclization in MeOH at 80°C under 40 atm CO-air pressure to yield methyl benzo[b]thiophene-3-carboxylate.
To adapt this for the target compound, the alkyne component would require substitution with a 4-methoxyphenyl group. The proposed mechanism involves:
Optimization and Challenges
Key parameters include:
-
Steric Effects : Bulky 4-methoxyphenyl groups may necessitate higher temperatures (e.g., 100°C) or prolonged reaction times.
Yields for analogous esters range from 56% to 81%, suggesting moderate efficiency. The (2Z)-configuration could be influenced by the steric bulk of the 4-methoxyphenyl group during cyclization, though stereochemical control remains unverified in literature.
Aryne-Mediated Annulation with Alkynyl Sulfides
One-Step Synthesis via Aryne Intermediates
Aryne chemistry, as demonstrated in the synthesis of 4-chloro-3-(4-tolyl)benzo[b]thiophene, provides a rapid route. The method employs 2-chloro-6-(trimethylsilyl)phenyl triflate and ethyl (4-methoxyphenyl)ethynyl sulfide in MeCN with CsF at 80°C. The aryne intermediate reacts with the alkynyl sulfide to form the benzothiophene ring.
For the target compound, substituting the alkynyl sulfide with a 4-methoxyphenyl-substituted variant would position the methylene group at C2. The reaction proceeds via:
Procedural Considerations
-
Purification : Column chromatography (hexane/EtOAc) isolates the product.
-
Yield : Reported yields for similar systems reach 75%, though steric hindrance from the 4-methoxyphenyl group may reduce efficiency.
Acid-Catalyzed Cyclization of Thiophenol Precursors
Cyclization Strategies
Acid-mediated cyclization, commonly used for benzo[b]thiophenes, could form the core structure. A propargyl thioether precursor, such as 2-(4-methoxyphenylmethylene)thiophenol, might cyclize under acidic conditions (e.g., H₂SO₄ or PPA) to yield the target compound. This method parallels the synthesis of 2-substituted benzo[b]thiophenes via intramolecular Friedel-Crafts alkylation.
Reaction Conditions and Limitations
-
Acid Choice : Polyphosphoric acid (PPA) at 120°C for 6–12 hours.
-
Byproducts : Competing polymerization or over-oxidation may necessitate careful temperature control.
-
Yield : Unreported for exact analogs but estimated at 40–60% based on related systems.
Functionalization of Preformed Benzo[b]thiophen-3(2H)-one
Knoevenagel Condensation
Introducing the 4-methoxyphenylmethylene group via condensation of benzo[b]thiophen-3(2H)-one with 4-methoxybenzaldehyde could achieve the target structure. This method, used for analogous α,β-unsaturated ketones, employs bases like piperidine or ammonium acetate in refluxing ethanol.
Procedure :
-
Dissolve benzo[b]thiophen-3(2H)-one (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) in ethanol.
-
Add ammonium acetate (0.1 equiv) and reflux for 8–12 hours.
Stereochemical Control : The (2Z)-isomer may dominate due to conjugation stabilization, though HPLC or crystallography would be required for confirmation.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectral Data
While direct data for the target compound are unavailable, analogous benzo[b]thiophenes exhibit:
Chemical Reactions Analysis
1.1. Reaction Pathway 1: From 2-Iodophenyl Ketones
Starting Material : 1-(2-Iodophenyl)-propan-1-one
Reagents : Potassium ethyl xanthate, AcOH, Cu(OAc)₂, DMSO
Conditions : Stirred at 120°C in a pre-heated oil bath
Outcome : Formation of 2-thioaroyl 3-hydroxy benzo[b]thiophene derivatives
1.2. Reaction Pathway 2: From Benzothiophene Fused Thioflavones
Starting Material : 1-(2-Iodophenyl)-3-(2-methoxyphenyl)propan-1-one
Reagents : Potassium ethyl xanthate, AcOH, Cu(OAc)₂, DMSO
Conditions : Stirred at 120°C in a pre-heated oil bath
Outcome : Formation of benzothiophene fused thioflavones
Table 1: Synthesis Methods Comparison
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Starting Material | 1-(2-Iodophenyl)-propan-1-one | 1-(2-Iodophenyl)-3-(2-methoxyphenyl)propan-1-one |
| Key Reagents | Potassium ethyl xanthate, Cu(OAc)₂ | Same as Pathway 1 |
| Solvent | DMSO | DMSO |
| Temperature | 120°C | 120°C |
| Yield | Up to 85% | Not explicitly stated |
| Monitoring | TLC, column chromatography | TLC, column chromatography |
Reaction Mechanism
The synthesis involves a xanthate-mediated radical mechanism , as evidenced by experimental data from RSC studies :
-
Thiyl Radical Formation :
Cu(OAc)₂ facilitates the generation of thiyl radicals from potassium ethyl xanthate. -
Proton Abstraction :
The thiyl radical abstracts a proton from the starting ketone (e.g., 1-(2-iodophenyl)-propan-1-one), forming an intermediate radical species. -
Xanthate Radical Interaction :
The intermediate reacts with a xanthate radical to form a thioester-containing intermediate. -
Thioester Cleavage :
Acid hydrolysis of the thioester leads to the formation of the final benzo[b]thiophene product.
Scheme :
textThiyl radical → Proton abstraction → Intermediate radical → Xanthate radical interaction → Thioester cleavage → Product
Critical Reaction Conditions
Reactions are performed under stringent control to optimize selectivity and yield:
-
Temperature : Elevated temperatures (120°C) are required to drive the reaction forward .
-
Solvent : DMSO is preferred due to its polar aprotic nature, which stabilizes intermediates .
-
Catalyst : Cu(OAc)₂ acts as a redox catalyst to facilitate radical generation .
-
Monitoring : Thin-layer chromatography (TLC) and column chromatography are used to track reaction progress and purify products .
Scientific Research Applications
Medicinal Chemistry
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- has been studied for its biological activities:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains. For instance, derivatives with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Anticancer Potential : Research indicates that this compound induces apoptosis in cancer cell lines. A study reported a dose-dependent decrease in cell viability in MCF-7 breast cancer cells with an IC₅₀ value of 25 µM .
- Antiviral Properties : Some derivatives demonstrate antiviral activity against viruses such as HIV and hepatitis C. Modifications to the methylthio group have been shown to enhance efficacy against viral replication .
Materials Science
The compound serves as a building block in the development of organic semiconductors and advanced materials due to its unique structural properties.
Data Table: Summary of Biological Activities
| Activity Type | Evidence | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Inhibits replication of HIV and HCV |
Case Studies
-
Antimicrobial Study :
- A comprehensive evaluation of various benzothiophene derivatives demonstrated that this compound significantly inhibited growth against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.
-
Anticancer Research :
- In vitro studies on MCF-7 breast cancer cells revealed that the compound effectively reduced cell viability, supporting its potential use in cancer therapy.
-
Antiviral Activity Assessment :
- A focused study highlighted that structural modifications could significantly enhance the antiviral activity against hepatitis C virus, with an EC₅₀ value of 15 µM observed in vitro.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to act as an antioxidant is attributed to its capacity to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Key Differences :
Key Insights :
- Suzuki couplings are prevalent for aryl-aryl bond formation but vary in yield due to substituent steric/electronic effects.
- Acidic/basic conditions () enable condensation for Schiff bases or oxidized analogs .
Physicochemical Properties
Spectral and Analytical Data
- NMR: Methoxy protons in the target compound resonate at ~3.8 ppm (singlet), while aromatic protons show splitting patterns between 6.5–8.0 ppm (). Comparable shifts are noted in BPOH-TPA (δ 6.75–7.62 ppm for aromatic protons) .
- IR : Carbonyl stretches (~1680–1700 cm⁻¹) dominate, with methoxy C-O bonds at ~1250 cm⁻¹ .
Solubility and Stability
- The 4-methoxy group improves organic solubility (e.g., DCM, THF) compared to polar analogs like SBI-4167 .
- Stability studies () suggest benzothiophenones are prone to oxidation, forming sulfones (e.g., 1,1-dioxides) under strong oxidizing conditions .
Bioactivity
- Antimicrobial Activity : Schiff base analogs () show moderate activity against S. aureus and E. coli, but the target compound’s bioactivity remains unstudied .
Photochromic and Electronic Properties
Biological Activity
Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound belonging to the benzothiophene family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 268.3 g/mol
- IUPAC Name : (2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
- Canonical SMILES : COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2
Synthesis
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves cyclization reactions using precursors such as 2-chlorobenzaldehyde and 2-mercaptoacetonitrile. This process can yield the compound with high purity and efficiency, making it suitable for various applications in research and industry .
Antimicrobial and Antifungal Properties
Research has demonstrated that Benzo[b]thiophen-3(2H)-one derivatives exhibit antimicrobial and antifungal activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, indicating their potential as therapeutic agents .
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals, thereby preventing cellular damage .
The biological activity of this compound is linked to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects. For example, docking studies suggest that the compound can effectively bind to target proteins, disrupting their normal function .
Case Studies
- Antimicrobial Screening : A study evaluated the effectiveness of various benzothiophene derivatives against common pathogens. The results indicated that compounds similar to Benzo[b]thiophen-3(2H)-one showed significant inhibition against Gram-positive bacteria .
- Antioxidant Testing : In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting its potential role in preventing oxidative stress-related diseases .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between Benzo[b]thiophen-3(2H)-one and key enzymes involved in cancer metabolism. This suggests a mechanism through which the compound could exert anticancer effects .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 268.3 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antifungal Activity | Inhibitory effects observed |
| Antioxidant Activity | Strong scavenging capacity |
| Mechanism of Action | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
